[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid
CAS No.:
Cat. No.: VC13532745
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N2O2 |
|---|---|
| Molecular Weight | 262.35 g/mol |
| IUPAC Name | 2-[(3R)-3-[benzyl(methyl)amino]piperidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C15H22N2O2/c1-16(10-13-6-3-2-4-7-13)14-8-5-9-17(11-14)12-15(18)19/h2-4,6-7,14H,5,8-12H2,1H3,(H,18,19)/t14-/m1/s1 |
| Standard InChI Key | HLTRPQCRGRDNMY-CQSZACIVSA-N |
| Isomeric SMILES | CN(CC1=CC=CC=C1)[C@@H]2CCCN(C2)CC(=O)O |
| SMILES | CN(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O |
| Canonical SMILES | CN(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Architecture
The compound’s core structure consists of a piperidine ring, a saturated heterocycle with one nitrogen atom at position 1. At the third carbon (C3), the R-configuration is established, where a benzyl-methyl-amino group (-N(CH₃)CH₂C₆H₅) and an acetic acid moiety (-CH₂COOH) are attached. The benzyl group introduces aromaticity, while the methyl substituent on the nitrogen enhances steric bulk, influencing both reactivity and interaction with biological targets.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2-[(3R)-3-[benzyl(methyl)amino]piperidin-1-yl]acetic acid |
| Molecular Formula | C₁₅H₂₂N₂O₂ |
| Molecular Weight | 262.35 g/mol |
| Canonical SMILES | CN(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O |
| PubChem CID | 66567256 |
Stereochemical Significance
The R-configuration at C3 is critical for molecular recognition in chiral environments. Asymmetric synthesis methods, such as catalytic hydrogenation or enzymatic resolution, are employed to isolate the desired enantiomer, ensuring optimal binding affinity in potential therapeutic applications. Computational modeling studies suggest that the spatial arrangement of the benzyl-methyl-amino group creates a hydrophobic pocket, which may facilitate interactions with lipophilic regions of target proteins.
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis of [(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid involves sequential transformations:
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Piperidine Functionalization: Starting with a piperidine precursor, selective protection of the nitrogen at position 1 is achieved using tert-butoxycarbonyl (Boc) groups.
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Amination at C3: A Mitsunobu reaction introduces the benzyl-methyl-amino group, leveraging azide intermediates to ensure regioselectivity.
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Acetic Acid Incorporation: Alkylation of the piperidine nitrogen with bromoacetic acid derivatives followed by deprotection yields the final product.
Challenges in Enantiomeric Control
Achieving high enantiomeric excess (ee) requires chiral catalysts, such as palladium complexes with BINAP ligands, during the amination step. Kinetic resolution techniques, including chromatography with chiral stationary phases, are employed to purify the R-enantiomer, typically yielding >98% ee.
Physicochemical and Spectroscopic Characteristics
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic benzyl group but demonstrates stability in dimethyl sulfoxide (DMSO) and methanol. Degradation studies indicate a half-life of >24 hours at physiological pH, making it suitable for in vitro assays.
Spectroscopic Data
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¹H NMR (400 MHz, D₂O): δ 7.35–7.25 (m, 5H, Ar-H), 3.82 (d, J = 12.4 Hz, 1H, NCH₂), 3.10 (s, 3H, NCH₃), 2.95–2.75 (m, 4H, piperidine-H).
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IR (cm⁻¹): 2950 (C-H stretch), 1705 (C=O), 1600 (Ar-C=C).
Comparative Analysis with Structural Analogues
Functional Group Modifications
Substitution patterns on the piperidine ring significantly alter biological activity. For example:
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Benzyloxycarbonyl Derivatives: Replacing the benzyl group with a benzyloxycarbonyl moiety (C₁₆H₂₂N₂O₄) increases molecular weight (306.36 g/mol) and introduces a hydrolyzable carbamate group, enabling controlled release of active amines.
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Methyl vs. Ethyl Substitutions: Ethyl analogues exhibit reduced steric hindrance, enhancing binding to flexible enzymatic pockets.
Table 2: Comparison of Piperidine-Based Analogues
| Compound | Molecular Weight (g/mol) | Key Functional Group |
|---|---|---|
| [(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid | 262.35 | Benzyl-methyl-amino |
| [(R)-3-(Benzyloxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid | 306.36 | Benzyloxycarbonyl-methyl-amino |
| 3-(Ethyl-amino)-piperidin-1-yl-acetic acid | 200.28 | Ethyl-amino |
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